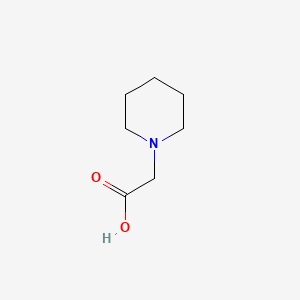

Piperidin-1-yl-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDBIJCCXDEZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276797 | |

| Record name | Piperidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-67-4 | |

| Record name | Piperidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3235-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Scaffold: Unraveling the History and Discovery of Piperidin-1-yl-acetic Acid

A foundational molecule in the vast landscape of nitrogen-containing heterocyclic compounds, Piperidin-1-yl-acetic acid, has a history rooted in the foundational principles of organic synthesis. While its discovery wasn't marked by a singular "eureka" moment, its emergence is a testament to the systematic exploration of amine chemistry in the late 19th and early 20th centuries. This technical guide delves into the historical synthesis, key experimental findings, and the evolving understanding of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, also known as piperidinoacetic acid or N-carboxymethylpiperidine, belongs to the class of N-substituted amino acids. Its core structure, featuring a saturated six-membered piperidine ring linked to an acetic acid moiety via the nitrogen atom, has served as a versatile building block in medicinal chemistry and materials science.

Early Synthesis: A Reaction of Established Precursors

The first synthesis of this compound is not attributed to a single, celebrated discovery but rather emerged from the logical extension of well-established reactions. The fundamental method for its preparation involves the N-alkylation of piperidine with a haloacetic acid, most commonly chloroacetic acid or its esters. This reaction, a classic example of nucleophilic substitution, was a staple in the toolkit of organic chemists during the late 1800s and early 1900s as they systematically investigated the reactivity of secondary amines.

While pinpointing the exact first publication remains a challenge due to the nature of early chemical literature, the synthesis would have been readily achievable by chemists of that era, such as those working in the laboratories of prominent German and Dutch chemists. The reaction of piperidine with chloroacetic acid would have been a logical step in the broader study of carboxymethylation of amines.

Experimental Protocols: From Historical Methods to Modern Refinements

The foundational experimental protocol for the synthesis of this compound has remained conceptually similar over the past century, though with significant refinements in techniques and analytical methods.

Table 1: Key Experimental Data for the Synthesis of this compound

| Parameter | Historical Method (Conceptual) | Modern Method |

| Reactants | Piperidine, Chloroacetic Acid | Piperidine, Ethyl Chloroacetate |

| Solvent | Often neat or in water/ethanol | Aprotic polar solvents (e.g., DMF, Acetonitrile) |

| Base | Excess piperidine or inorganic base (e.g., Na2CO3) | Triethylamine, Potassium Carbonate |

| Temperature | Elevated temperatures (reflux) | Room temperature to moderate heating (e.g., 60-80 °C) |

| Work-up | Acidification and precipitation | Extraction and chromatographic purification |

| Yield | Generally moderate | Typically high (>80%) |

| Characterization | Melting point, elemental analysis | NMR, IR, Mass Spectrometry |

Detailed Methodologies

Conceptual Historical Synthesis:

A mixture of piperidine and chloroacetic acid, often with an excess of piperidine to act as both reactant and base, would be heated, likely under reflux conditions. The reaction mixture would then be cooled and acidified, leading to the precipitation of this compound hydrochloride. The free acid could be obtained by subsequent neutralization.

Modern Synthetic Protocol:

To a solution of piperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile is added a base, typically triethylamine (1.1 eq.). The mixture is stirred at room temperature, and a solution of ethyl chloroacetate (1.0 eq.) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. The aqueous layer is then acidified to a pH of approximately 4-5, leading to the precipitation of this compound. The solid product is collected by filtration, washed with cold water, and dried. For ester derivatives, the initial product is the corresponding ester, which can then be hydrolyzed to the carboxylic acid.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical workflow, beginning with the selection of starting materials and culminating in the purification and characterization of the final product.

Caption: A logical workflow diagram for the synthesis of this compound.

Biological Significance and Signaling Pathways: A Progenitor to Bioactive Molecules

While this compound itself does not possess prominent standalone biological activity, its true significance lies in its role as a versatile scaffold for the development of a vast array of biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of the acetic acid moiety at the 1-position provides a crucial handle for further chemical modification, allowing for the synthesis of more complex derivatives with tailored pharmacological profiles.

Derivatives of this compound have been explored for a wide range of therapeutic applications, including as:

-

Anticholinergic agents: By esterification of the carboxylic acid group, compounds with antispasmodic and anticholinergic properties have been developed.

-

Enzyme inhibitors: The carboxylic acid can interact with the active sites of various enzymes.

-

Central nervous system (CNS) agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.

The signaling pathways modulated by derivatives of this compound are diverse and depend on the specific modifications made to the core structure. For instance, anticholinergic derivatives would act as antagonists at muscarinic acetylcholine receptors.

Caption: Relationship between the core scaffold and its potential biological applications.

Conclusion

The history of this compound is not one of a dramatic discovery but of the steady, methodical advancement of organic chemistry. Its synthesis, born from the fundamental principles of amine alkylation, has provided a simple yet powerful platform for chemical innovation. While the parent molecule itself is not a potent therapeutic agent, its enduring legacy lies in the vast and diverse library of bioactive compounds that have been and continue to be built upon its foundational structure. For researchers and drug development professionals, understanding the history and fundamental chemistry of this core scaffold is essential for the rational design of the next generation of piperidine-based therapeutics.

Biochemical Properties of Piperidin-1-yl-acetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-1-yl-acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. The piperidine scaffold is a common motif in many biologically active molecules, and its combination with an acetic acid moiety offers a versatile platform for designing compounds that can interact with a variety of biological targets. While in-depth biochemical data on the parent this compound is limited in publicly available literature, numerous studies have explored the therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the biochemical properties of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine acetic acid core.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of this compound, categorized by their biological targets.

Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives

| Compound ID | Compound Name | Target Enzyme | IC50 (µM) |

| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 |

| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. Data extracted from a study on piperidinone derivatives as potential agents for Alzheimer's disease.

Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives

| Compound ID | Compound Name | Target Enzyme | IC50 (nM) |

| 7 | N/A | MAGL | 133.9 |

| 10c | N/A | MAGL | 124.6 |

| 10d | N/A | MAGL | 107.2 |

| 10e | N/A | MAGL | 109.4 |

| 13 | N/A | MAGL | 2.0 |

Data extracted from a study on benzylpiperidine-based MAGL inhibitors.[1][2][3]

Table 3: Bradykinin B1 Receptor Antagonist Activity of Piperidine Acetic Acid Tetralin Core Derivatives

| Compound ID | Target Receptor | IC50 (nM) |

| 13g | Bradykinin B1 | <20 |

Data from a study on a new class of bradykinin B1 receptor antagonists.

Table 4: Cannabinoid CB1 Receptor Inverse Agonist Activity of Functionalized Purine Derivatives

| Compound ID | Target Receptor | Activity |

| 38 | Cannabinoid CB1 | Potent Inverse Agonist |

Data from a study on peripherally restricted inverse agonists of the CB1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.

Synthesis of Piperidinone Derivatives (e.g., for Cholinesterase Inhibition)

General Procedure for Claisen-Schmidt Condensation:

-

Dissolve 1-benzyl-4-piperidinone (5 mmol) and the corresponding aromatic aldehyde (10 mmol) in 30 mL of methanol in a flask placed in an ice bath (0 °C).

-

To this stirred reaction mixture, add a 30% solution of KOH (2 mL) dropwise.

-

Allow the reaction mixture to stir at room temperature for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the resulting yellow precipitate and wash it several times with cold methanol.

-

Crystallize the crude product from ethyl acetate to obtain the pure piperidinone derivative.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

AChE or BuChE enzyme solution

-

Test compounds (piperidinone derivatives) dissolved in a suitable solvent

Procedure:

-

In a 96-well microplate, add 100 µL of the enzyme solution and 100 µL of the test compound solution at various concentrations to the sample wells. For the control wells, add 100 µL of the enzyme solution and 100 µL of the buffer.

-

Pre-incubate the plate for 5 minutes.

-

Add 100 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay is used to screen for inhibitors of human MAGL.

Reagents:

-

HEM-BSA buffer (50 mM HEPES, 1 mM EDTA, 10 mM MgCl₂, 0.1% BSA, pH 7.0)

-

Human recombinant MAGL

-

4-nitrophenylacetate (4-NPA) as substrate

-

Test compounds (benzoylpiperidine derivatives) dissolved in DMSO

Procedure:

-

In a 96-well plate, add the test compounds at various concentrations.

-

Add the human recombinant MAGL enzyme to all wells except the blank.

-

Pre-incubate the plate to allow the inhibitors to interact with the enzyme.

-

Initiate the reaction by adding the 4-NPA substrate.

-

Monitor the formation of the yellow product, 4-nitrophenol, by measuring the absorbance at 405-412 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

Bradykinin B1 Receptor Functional Assay

This assay measures the antagonist activity of compounds on the bradykinin B1 receptor.

General Protocol for a Calcium Mobilization Assay:

-

Culture CHO cells stably expressing the human bradykinin B1 receptor in appropriate media.

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Add the test compounds (piperidine acetic acid tetralin derivatives) at various concentrations to the wells and incubate.

-

Stimulate the cells with a known B1 receptor agonist (e.g., des-Arg9-bradykinin).

-

Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

-

Determine the inhibitory effect of the test compounds on the agonist-induced calcium mobilization to calculate the IC50 values.

Cannabinoid CB1 Receptor Inverse Agonist Functional Assay

This assay is used to determine the inverse agonist activity of compounds at the CB1 receptor.

[³⁵S]GTPγS Binding Assay:

-

Prepare cell membranes from cells overexpressing the human CB1 receptor.

-

In a 96-well plate, incubate the cell membranes with the test compounds (functionalized purine derivatives) at various concentrations in an assay buffer containing GDP.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate the mixture to allow for the binding of [³⁵S]GTPγS to G-proteins upon receptor activation (or basal activity for inverse agonists).

-

Terminate the reaction and separate the bound from free [³⁵S]GTPγS by filtration through a glass fiber filter plate.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Inverse agonists will decrease the basal [³⁵S]GTPγS binding. Calculate the percentage of inhibition of basal activity to determine the potency of the inverse agonists.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by these compounds.

Cholinergic Signaling Pathway and Inhibition

Piperidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for Alzheimer's disease.

Caption: Cholinergic signaling pathway and the inhibitory action of piperidinone derivatives on AChE.

Endocannabinoid Signaling and CB1 Receptor Inverse Agonism

Functionalized purine derivatives containing a piperidine moiety can act as inverse agonists at the cannabinoid CB1 receptor. Inverse agonists bind to the same receptor as agonists but induce an opposite pharmacological response. In the case of the CB1 receptor, which has constitutive activity, inverse agonists reduce the basal level of signal transduction.

Caption: Endocannabinoid signaling at the CB1 receptor and the effect of a piperidine derivative as an inverse agonist.

Bradykinin Signaling and B1 Receptor Antagonism

Piperidine acetic acid derivatives with a tetralin core can act as antagonists at the bradykinin B1 receptor. This receptor is typically upregulated during inflammation and is involved in pain signaling. Antagonists block the binding of the natural ligand, des-Arg⁹-bradykinin, thereby inhibiting the downstream signaling cascade that leads to inflammation and pain.

Caption: Bradykinin signaling through the B1 receptor and its antagonism by a piperidine derivative.

Conclusion

This technical guide has summarized the available biochemical data on this compound and its derivatives. The presented information highlights the significant therapeutic potential of this class of compounds, with demonstrated activity against key biological targets involved in neurodegenerative diseases, inflammation, and pain. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel derivatives. The signaling pathway diagrams illustrate the mechanisms through which these compounds exert their effects. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to advance their development as potential therapeutic agents.

References

The Elusive Mechanism: An In-Depth Technical Guide to the Biological Activities of Piperidin-1-yl-acetic Acid and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of Piperidin-1-yl-acetic acid is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities and proposed mechanisms of action of closely related piperidine derivatives. The information presented herein should be considered as potential, but not definitive, mechanisms for the parent compound, this compound.

Executive Summary

This compound belongs to the vast and pharmacologically significant class of piperidine-containing compounds. While the precise molecular interactions of the parent compound remain to be fully elucidated, research into its derivatives has revealed a spectrum of biological activities. These activities primarily converge on two key areas: the inhibition of platelet aggregation and the modulation of cholinesterase activity. This technical guide synthesizes the available preclinical data on these derivatives to provide insights into their potential mechanisms of action, supported by quantitative data and proposed signaling pathways.

Potential Mechanisms of Action of Piperidine Derivatives

The piperidine scaffold is a versatile structural motif in medicinal chemistry, contributing to the diverse pharmacological profiles of its derivatives.[1] The primary biological activities observed for derivatives of this compound are detailed below.

Inhibition of Platelet Aggregation

Several derivatives of this compound have demonstrated potent antiplatelet effects.[2][3] Patents have also described piperidine acetic acid derivatives as inhibitors of fibrinogen-dependent blood platelet aggregation.[4][5] The proposed mechanisms for this activity are multifaceted and appear to target key enzymes in the arachidonic acid pathway.

One prominent example is the natural product piperine, which contains a piperidine moiety. Studies on piperine have shown that it inhibits platelet aggregation by targeting cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase, without affecting cyclooxygenase-1 (COX-1) activity.[6][7]

Proposed Signaling Pathway for Antiplatelet Activity of Piperine:

Caption: Proposed inhibitory mechanism of piperine on the platelet aggregation pathway.

Cholinesterase Inhibition

A significant body of research has focused on the synthesis and evaluation of piperidine derivatives as cholinesterase inhibitors.[8][9][10] This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy. The mechanism involves the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Logical Relationship for Cholinesterase Inhibition:

Caption: The role of piperidine derivatives in inhibiting cholinesterase activity.

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data for the biological activities of various piperidine derivatives, providing insights into their potency.

Table 1: Antiplatelet Activity of Piperidine Derivatives

| Compound | Target/Inducer | IC50 Value | Reference |

| Piperine | Collagen-induced platelet aggregation | 158.0 µM | [7] |

| Piperine | Arachidonic acid-induced platelet aggregation | 134.2 µM | [7] |

| PD5 (a piperidinol derivative) | Platelet activating factor-induced aggregation | 0.06 mM | [3] |

| PD3 (a piperidinol derivative) | Platelet activating factor-induced aggregation | 80 mM | [3] |

Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | [9] |

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 | [9] |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | [10] |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BuChE | 11.59 | [10] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines a general experimental workflow for assessing the biological activities discussed.

Experimental Workflow for Assessing Antiplatelet and Cholinesterase Inhibitory Activity:

Caption: A generalized workflow for evaluating the biological activities of piperidine derivatives.

Platelet Aggregation Assay (based on Chrono-log Aggregometer)

-

Platelet Preparation: Isolate platelets from fresh whole blood (e.g., from rabbit or human donors) by differential centrifugation.

-

Incubation: Incubate the washed platelets at 37°C in an aggregometer.

-

Compound Addition: Add the test compound (e.g., a piperidine derivative) at various concentrations to the platelet suspension and incubate for a specified period (e.g., 3 minutes).

-

Induction of Aggregation: Initiate platelet aggregation by adding an agonist such as collagen, arachidonic acid, or platelet-activating factor.

-

Measurement: Monitor the change in light transmission through the platelet suspension over time using a turbidimetric aggregometer. Increased light transmission corresponds to increased platelet aggregation.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylcholinesterase or butyrylcholinesterase, the test inhibitor (piperidine derivative) at various concentrations, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reaction Mixture: In a microplate well, mix the enzyme solution with the inhibitor solution and pre-incubate for a defined period.

-

Initiation of Reaction: Add the substrate and DTNB to the mixture to start the enzymatic reaction. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

While a definitive mechanism of action for this compound remains to be elucidated, the research on its derivatives provides a strong foundation for further investigation. The consistent observation of antiplatelet and cholinesterase inhibitory activities across various substituted piperidine compounds suggests that the piperidine nucleus is a key pharmacophore.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets of this compound itself.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its potency and selectivity for specific targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of thrombosis and neurodegenerative diseases.

By building upon the knowledge gained from its derivatives, the full therapeutic potential of this compound and related compounds can be unlocked.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiplatelet activities of newly synthesized derivatives of piperlongumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1993010091A2 - Piperidine acetic acid derivatives as inhibitors of fibrinogen-dependent blood platelet aggregation - Google Patents [patents.google.com]

- 5. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

- 6. Piperine inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase without affecting cyclooxygenase-1 activity: different mechanisms of action are involved in the inhibition of platelet aggregation and macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Characteristics of the Piperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved drugs.[1] Its remarkable success is due to a unique combination of structural and electronic features that positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide explores the fundamental characteristics of the piperidine scaffold, offering insights into its physicochemical properties, conformational dynamics, synthesis, and profound impact on drug design.

Physicochemical and Structural Properties

The utility of the piperidine scaffold in drug development is rooted in its distinct physicochemical properties. The nitrogen atom's basicity, with a typical pKa of its conjugate acid around 11.2, ensures it is predominantly protonated at physiological pH.[1][2][3] This state is crucial for forming strong ionic interactions with acidic residues in target proteins.[1] The scaffold maintains a balance of lipophilicity and solubility, which contributes to the favorable absorption, distribution, metabolism, and excretion (ADME) profiles of piperidine-containing molecules.[1][4]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N | [5][6] |

| Molar Mass | 85.150 g·mol⁻¹ | [5][6] |

| Appearance | Colorless liquid | [5][6] |

| Density | 0.862 g/mL | [5][6] |

| Boiling Point | 106 °C | [5][6] |

| Melting Point | -7 °C | [6][7] |

| Aqueous Solubility | Miscible | [2][5] |

| pKa (conjugate acid) | ~11.22 | [1][2][3][6][8] |

| logP (calculated) | ~0.84 | [2] |

| C-C Bond Length | ~1.53 Å | [9] |

| C-N Bond Length | ~1.47 Å | [9] |

Conformational Analysis

The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt several low-energy conformations, with the chair conformation being the most stable and predominant.[1] This conformational flexibility is a key advantage in drug design, enabling substituents to be precisely oriented for optimal binding to biological targets.[1][4]

The chair conformation exists in two forms that can interconvert through ring inversion. Substituents can occupy either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial steric strain.[6] For the unsubstituted piperidine ring, the conformer with the N-H bond in the equatorial position is more stable than the axial conformer by about 0.72 kcal/mol in the gas phase.[6][9] However, in polar solvents, the axial conformer can become more stable.[6] While the chair form is most common, boat and twist-boat conformations can also exist, particularly in substituted or sterically hindered piperidine derivatives.[10][11][12]

Caption: Equilibrium between equatorial and axial N-H chair conformations.

Synthesis of the Piperidine Scaffold

The construction of the piperidine ring is a well-established area of organic synthesis with numerous methodologies. The primary strategies can be broadly categorized into three main routes: hydrogenation/reduction of pyridine precursors, intramolecular cyclization, and cycloaddition reactions.[13]

-

Hydrogenation of Pyridines: This is one of the most common and direct methods, often employing transition-metal catalysts like nickel, palladium, or rhodium to reduce the aromatic pyridine ring to a saturated piperidine.[13][14][15]

-

Intramolecular Cyclization: These methods build the ring by forming a C-N bond within a linear precursor. Reactions like reductive amination, aza-Michael additions, and metal-catalyzed cyclizations are frequently used.[13][16]

-

Cycloaddition Reactions: Aza-Diels-Alder reactions, for instance, provide a powerful way to construct the six-membered ring with high stereocontrol.

Caption: Major synthetic routes to the piperidine scaffold.

Role in Medicinal Chemistry and Prominent Drugs

The piperidine scaffold is a key structural motif in a multitude of therapeutic agents across various disease areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][17][18] Its versatility allows it to serve as a robust framework for orienting pharmacophoric groups and to engage in critical hydrogen bonding and ionic interactions with biological targets.[2]

| Drug | Therapeutic Area | Mechanism of Action |

| Donepezil | Alzheimer's Disease | Reversible acetylcholinesterase (AChE) inhibitor.[5][19][20] |

| Methylphenidate | ADHD | Dopamine and norepinephrine reuptake inhibitor.[6] |

| Fentanyl | Analgesia (Opioid) | Potent µ-opioid receptor agonist.[6][14] |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist.[6] |

| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor.[6][16] |

| Loratadine | Antihistamine | Histamine H1 receptor antagonist.[5][6] |

Signaling Pathway Example: Donepezil in Alzheimer's Disease

Donepezil is a first-line treatment for Alzheimer's disease that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[19][21] In Alzheimer's, there is a decline in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[21] By blocking AChE, donepezil prevents the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[19][22]

Caption: Mechanism of action for the piperidine-based drug Donepezil.

Experimental Protocols

Protocol 1: Representative Synthesis of an N-Substituted Piperidine

This protocol describes a microwave-assisted synthesis of N-substituted piperidines via cyclocondensation of 1,5-dichloropentane with a primary amine in an aqueous medium, a method noted for its efficiency and adherence to green chemistry principles.[23]

-

Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the selected primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[23]

-

Solvent Addition: Add 2 mL of deionized water to the vessel.[23]

-

Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor reaction progress by thin-layer chromatography (TLC).[23]

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.[23]

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).[23]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[23]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.[23]

Protocol 2: General Protocol for Conformational Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a primary tool for determining the conformation of piperidine derivatives in solution.[24][25] Coupling constants (J-values) between vicinal protons provide critical information about dihedral angles, which helps to distinguish between axial and equatorial substituent orientations.[10]

-

Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[24]

-

Spectrum Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key signals for piperidine ring protons typically appear between δ 1.0-4.0 ppm.[24]

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Coupling Constants: Measure the vicinal coupling constants (³JHH). Large coupling constants (³J_ax,ax ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between protons. Smaller coupling constants (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz) indicate other relationships.[10]

-

Conformation Assignment: The pattern of coupling constants allows for the assignment of protons as axial or equatorial, thereby determining the preferred chair conformation and the orientation of substituents. For more complex structures, 2D NMR experiments like COSY and NOESY may be required.[26]

-

Conclusion

The piperidine scaffold remains an indispensable tool in modern drug discovery.[1] Its inherent structural and physicochemical properties—basicity, conformational flexibility, and balanced lipophilicity—provide a robust foundation for designing molecules with favorable ADME profiles and high target affinity.[4] A deep understanding of its conformational behavior, coupled with versatile synthetic strategies, allows medicinal chemists to finely tune pharmacological activity. As drug development continues to evolve, the strategic incorporation of the piperidine ring will undoubtedly continue to drive the creation of innovative and effective therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine [drugfuture.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. webqc.org [webqc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. goodrx.com [goodrx.com]

- 20. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 22. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Synthesis of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing diverse functionalities, influencing pharmacokinetic and pharmacodynamic properties. The journey to understanding and manipulating this fundamental chemical entity began in the 19th century, with early chemists isolating piperidine from natural sources and later developing ingenious synthetic routes. This technical guide provides an in-depth exploration of the foundational, early methods for the synthesis of piperidine and its derivatives, offering a historical perspective and detailed experimental insights that remain relevant to contemporary organic synthesis.

Ladenburg's Landmark Synthesis of (±)-Coniine (1886)

A pivotal moment in the history of organic synthesis was Albert Ladenburg's total synthesis of the toxic alkaloid (±)-coniine, the principal poison of hemlock. This achievement, the first of its kind for an alkaloid, not only confirmed the structure of coniine but also established a foundational route to 2-alkylpiperidines.

Reaction Pathway

The synthesis proceeds in three main stages: the thermal rearrangement of N-methylpyridine iodide to 2-methylpyridine (α-picoline), a condensation reaction with acetaldehyde to form 2-propenylpyridine, and finally, the reduction of the pyridine ring and the side chain double bond to yield (±)-coniine.

Caption: Ladenburg's synthesis of (±)-coniine.

Experimental Protocol (Ladenburg, 1886)

Step 1: Preparation of 2-Methylpyridine (α-Picoline)

-

N-methylpyridine iodide is heated in a sealed tube or retort at 250-300°C.

-

The product, 2-methylpyridine, is isolated from the reaction mixture by distillation.

Step 2: Synthesis of 2-Propenylpyridine

-

2-Methylpyridine is heated with paraldehyde (a trimer of acetaldehyde) in the presence of anhydrous zinc chloride.

-

The resulting 2-propenylpyridine is purified by distillation.

Step 3: Reduction to (±)-Coniine

-

2-Propenylpyridine is dissolved in absolute ethanol.

-

Metallic sodium is added portion-wise to the solution, effecting the reduction of both the pyridine ring and the side-chain double bond.

-

After the reaction is complete, the racemic (±)-coniine is isolated and purified.

Quantitative Data

While Ladenburg's original 1886 publication does not provide detailed yields for each step, subsequent reproductions and similar syntheses have reported varying yields. The efficiency of the initial thermal rearrangement and the final reduction are highly dependent on the specific reaction conditions.

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

| 1 | N-Methylpyridine Iodide | Heat (250-300°C) | 2-Methylpyridine | Moderate |

| 2 | 2-Methylpyridine, Paraldehyde | Anhydrous ZnCl₂ | 2-Propenylpyridine | Low to Moderate |

| 3 | 2-Propenylpyridine | Sodium, Ethanol | (±)-Coniine | Moderate |

Catalytic Hydrogenation of Pyridine

The most direct and industrially significant route to piperidine is the catalytic hydrogenation of pyridine. This method, pioneered in the early 20th century, involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Reaction Workflow

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

-

Catalyst Preparation: In a high-pressure reaction vessel, platinum(IV) oxide (PtO₂, Adams' catalyst) is suspended in a suitable solvent, typically glacial acetic acid.

-

Reaction Setup: The pyridine substrate is added to the catalyst suspension.

-

Hydrogenation: The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 50-70 bar). The mixture is then agitated at a controlled temperature (often room temperature to 80°C) until the theoretical amount of hydrogen is consumed.

-

Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude piperidine derivative is purified by distillation.

Quantitative Data for Early Catalytic Systems

The choice of catalyst, solvent, temperature, and pressure significantly impacts the yield and selectivity of pyridine hydrogenation.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Notes |

| Raney Nickel | 100-200 | 170-200 | Neat | High | Common industrial method. |

| Platinum(IV) Oxide (PtO₂) | 50-70 | Room Temp. | Glacial Acetic Acid | Good to Excellent | Effective for substituted pyridines. |

| Palladium on Carbon (Pd/C) | 1-5 | 25-80 | Various | Good | Often requires acidic additives. |

| Rhodium on Carbon (Rh/C) | 10-50 | 25-100 | Various | High | Highly active and selective. |

| Molybdenum Disulfide | High | High | Neat | High | Industrial catalyst for piperidine production. |

Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines and, in some cases, piperidines, through the cyclization of N-haloamines. The reaction proceeds via a free-radical mechanism and is typically initiated by heat or UV light in the presence of a strong acid.

Reaction Mechanism

An In-depth Technical Guide on the Theoretical Mechanisms of (4-Benzyl-piperidin-1-yl)-acetic acid

Disclaimer: Direct experimental data on the mechanism of action for (4-Benzyl-piperidin-1-yl)-acetic acid is not extensively available in peer-reviewed literature. This document synthesizes information from structurally related compounds to propose theoretical mechanisms of action. The quantitative data, experimental protocols, and signaling pathways described herein are based on these related molecules and should be considered as a predictive framework for guiding future research on (4-Benzyl-piperidin-1-yl)-acetic acid.

Introduction

(4-Benzyl-piperidin-1-yl)-acetic acid is a derivative of 4-benzylpiperidine. While this specific molecule has not been the subject of extensive pharmacological investigation, the well-characterized activities of its structural components and close analogs allow for the formulation of several evidence-based theories regarding its potential mechanisms of action. This technical guide will explore these theoretical mechanisms, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanisms are centered around its 4-benzylpiperidine core and include modulation of monoaminergic systems, interaction with sigma receptors, and potential effects on NMDA receptors.

Theoretical Mechanisms of Action

The pharmacological profile of (4-Benzyl-piperidin-1-yl)-acetic acid is likely dictated by the 4-benzylpiperidine moiety. Based on existing data for this core structure and its derivatives, the following mechanisms are proposed:

The most direct pharmacological data available for the core structure, 4-benzylpiperidine, indicates that it functions as a monoamine releasing agent.[1][2] It shows a preference for the release of norepinephrine and dopamine over serotonin.[1][2] Specifically, it is most potent as a norepinephrine releaser.[1][2] This activity suggests that (4-Benzyl-piperidin-1-yl)-acetic acid could potentially enhance synaptic concentrations of these key neurotransmitters, which are implicated in mood, attention, and motivation.

Furthermore, 4-benzylpiperidine has been shown to be a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This dual action of promoting release and reducing degradation could lead to a significant increase in monoaminergic neurotransmission.

Derivatives of benzylpiperidine have been synthesized and identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] Sigma receptors are intracellular chaperone proteins involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[4] Ligands for sigma receptors are being investigated for their potential in treating neurological disorders and pain.[4][5] The structural similarity of (4-Benzyl-piperidin-1-yl)-acetic acid to known sigma receptor ligands suggests it may also interact with these targets.

A series of 4-benzylpiperidine carboxamides have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors (SNRIs).[6][7][8] SNRIs are an established class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic availability of these neurotransmitters.[9][10] The presence of the 4-benzylpiperidine scaffold in these compounds suggests that (4-Benzyl-piperidin-1-yl)-acetic acid could also possess SNRI activity.

Certain derivatives of 4-benzylpiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype.[1][11] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal function. Antagonism of NMDA receptors is a mechanism of action for drugs used in the treatment of depression and neurodegenerative diseases.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative data for 4-benzylpiperidine and its derivatives, which may serve as a predictive reference for the activity of (4-Benzyl-piperidin-1-yl)-acetic acid.

| Compound/Class | Target | Assay | Value | Reference |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | Monoamine Release | EC50 = 109 nM | [1][2] |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | Monoamine Release | EC50 = 41.4 nM | [1][2] |

| 4-Benzylpiperidine | Serotonin Transporter (SERT) | Monoamine Release | EC50 = 5,246 nM | [1][2] |

| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 = 130 µM | [1] |

| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 750 µM | [1] |

| Benzylpiperidine Derivatives | Sigma-1 Receptor (σ1R) | Radioligand Binding | Ki = 3.2 nM - 82 nM | [3] |

| Benzylpiperidine Derivatives | Sigma-2 Receptor (σ2R) | Radioligand Binding | Moderate Selectivity over σ1R | [3] |

| 4-Benzylpiperidine Carboxamides | Serotonin Transporter (SERT) | Reuptake Inhibition | Potent Inhibition | [6][7] |

| 4-Benzylpiperidine Carboxamides | Norepinephrine Transporter (NET) | Reuptake Inhibition | Potent Inhibition | [6][7] |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NMDA Receptor (NR1A/2B) | Antagonist Activity | Potent Antagonist | [11] |

Proposed Signaling Pathways and Experimental Workflows

To investigate the theoretical mechanisms of (4-Benzyl-piperidin-1-yl)-acetic acid, a series of experiments would be required. The following diagrams illustrate the proposed signaling pathways and a hypothetical experimental workflow.

Caption: Proposed mechanism of (4-Benzyl-piperidin-1-yl)-acetic acid on monoaminergic neurotransmission.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 4-Benzylpiperidine - Wikiwand [wikiwand.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. americanaddictioncenters.org [americanaddictioncenters.org]

- 11. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Structural Analogs of Piperidin-1-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Piperidin-1-yl-acetic acid, a versatile scaffold in medicinal chemistry. The document delves into their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a particular focus on their potential as therapeutic agents for central nervous system (CNS) disorders.

Core Structural Framework and Significance

This compound and its derivatives are a class of compounds that have garnered significant interest in drug discovery due to the privileged nature of the piperidine ring. This heterocyclic motif is present in numerous approved drugs and bioactive molecules, where it often contributes to desirable pharmacokinetic and pharmacodynamic properties.[1][2] The general structure consists of a piperidine ring N-substituted with an acetic acid moiety. This core can be extensively modified at three key positions to modulate its physicochemical properties and biological activity:

-

The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can influence lipophilicity, conformation, and interaction with biological targets.

-

The Acetic Acid Moiety: Modification of the carboxylic acid group, for instance, through esterification or amidation, can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds.

-

Linker Atom/Group: While the parent structure has a direct N-CH2COOH linkage, analogs can incorporate different linkers between the piperidine nitrogen and the acidic function.

Synthetic Strategies

The synthesis of this compound analogs generally involves the N-alkylation of a piperidine derivative with a suitable two-carbon electrophile bearing a protected or masked carboxylic acid function.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route involves the reaction of a substituted piperidine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like potassium carbonate or triethylamine in an appropriate solvent (e.g., acetonitrile, DMF). The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis of (R)-(-)-phenylthis compound

An enantiopure synthesis of (R)-(-)-phenylthis compound has been described starting from (R)-(-)-α-phenylglycine.[3][4] This method highlights the stereoselective synthesis of chiral analogs, which is crucial for optimizing pharmacological activity and reducing off-target effects.[3][4]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a wide range of pharmacological activities, particularly in the realm of neurodegenerative diseases and cognitive enhancement.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A significant area of research has focused on the development of this compound analogs as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic hypothesis of Alzheimer's disease, and its inhibition can lead to an increase in acetylcholine levels in the brain, thereby improving cognitive function.

A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their anti-AChE activity. The SAR studies revealed that substitution on the benzamide ring significantly influences inhibitory potency.

Table 1: Acetylcholinesterase Inhibitory Activity of N-(2-(piperidine-1-yl)ethyl)benzamide Analogs

| Compound ID | Substitution on Benzamide | IC50 (nM) vs. AChE |

| 5d | 2-Fluoro | 13 ± 2.1 |

| Donepezil (Reference) | - | 600 ± 50 |

Data sourced from a study on novel benzamide derivatives as potential anti-Alzheimer agents.

The data clearly indicates that the introduction of a fluorine atom at the ortho position of the benzamide ring leads to a compound with significantly higher potency than the reference drug, donepezil.

NMDA Receptor Antagonism

Analogs of piperidine carboxylic acids have also been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

A study on a piperidine-based NMDA antagonist, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, and its corresponding ketone analog reported the following binding affinities:

Table 2: NMDA Receptor Binding Affinities

| Compound | Kᵢ (nM) |

| 1 (Hydroxy derivative) | 74 |

| 2 (Keto derivative) | 64 |

Data from a study on non-racemic preparations of a piperidine-based NMDA antagonist.[5]

These results suggest that both the hydroxyl and ketone derivatives exhibit high affinity for the NMDA receptor.

Experimental Protocols

General Procedure for the Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide

-

Add the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) to a solution of 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL) containing triethylamine (0.2 mL).

-

Heat the reaction mixture at reflux for 3 hours.

-

Cool the mixture, filter the resulting solid, and recrystallize from an ethanol/DMF mixture to yield the title compound.[6]

Acetylcholinesterase Inhibition Assay Protocol

This protocol is based on the Ellman method with minor modifications for a 96-well plate reader.

Materials:

-

100 mM Sodium phosphate buffer (pH 8.0)

-

0.25 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylcholinesterase (AChE) solution (0.5 U/mL)

-

Test compounds dissolved in ethanol (or another suitable solvent)

-

0.4 mM Acetylthiocholine iodide (AChI) substrate solution

Procedure:

-

In a 96-well plate, add 140 µL of sodium phosphate buffer to each well.

-

Add 10 µL of DTNB solution to each well.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 15-20 minutes.

-

Initiate the reaction by adding 10 µL of the AChI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7][8]

Mandatory Visualizations

Logical Workflow for Rational Drug Design of Piperidine-Based Nootropics

Caption: Rational Drug Design Workflow for Piperidine-Based Nootropics.

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

Caption: Cholinergic Neurotransmission and AChE Inhibition Mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of (R)-(-)-Phenylthis compound [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Piperidin-1-yl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Piperidin-1-yl-acetic acid (CAS No: 3235-67-4). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

This compound is a heterocyclic compound incorporating a piperidine ring and an acetic acid moiety.[1][2][3] Its chemical structure plays a significant role in determining its physical and chemical characteristics, which are crucial for its behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2][4] |

| Melting Point | 214-216 °C | [1][5] |

| Boiling Point (Predicted) | 252.2 ± 23.0 °C | [1][5] |

| pKa (Predicted) | 2.47 ± 0.10 | [1] |

| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Insoluble in cold water, soluble in boiling water. | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. The following sections detail standardized experimental protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Methodology: Capillary Method [6][7][8][9]

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[7]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a molecule at different pH levels, which influences its solubility, absorption, and other properties.

Methodology: Potentiometric Titration [10][11]

-

Solution Preparation:

-

Titration:

-

Data Analysis:

Logical Diagram for pKa Determination via Titration

Caption: Logical steps for determining the pKa value using potentiometric titration.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an immiscible lipid and aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14]

Methodology: Shake-Flask Method [14][15][16][17]

-

Phase Preparation:

-

Partitioning:

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[14][16]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Experimental Workflow for logP Determination

Caption: Workflow of the shake-flask method for logP determination.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability.[18][19]

Methodology: Equilibrium Shake-Flask Method [19][20]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.[20] This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant.

-

Determine the concentration of the dissolved this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

This guide provides foundational information and standardized methodologies for the characterization of this compound. For GMP or regulatory submissions, all experimental procedures should be fully validated according to the relevant guidelines.

References

- 1. This compound CAS#: 3235-67-4 [amp.chemicalbook.com]

- 2. This compound | 3235-67-4 | FP50806 [biosynth.com]

- 3. This compound | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 3235-67-4 [amp.chemicalbook.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. materialneutral.info [materialneutral.info]

role of piperidine substitution patterns in biological activity

An In-depth Technical Guide on the Role of Piperidine Substitution Patterns in Biological Activity

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural products has earned it the designation of a "privileged scaffold."[1][2][3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[1][4] The versatility of the piperidine moiety stems from its ability to serve as a robust scaffold, allowing for three-dimensional diversification that can significantly influence a molecule's interaction with biological targets.[5][6]

The biological activity of piperidine-containing compounds is exquisitely sensitive to the substitution patterns on the heterocyclic ring. The nature, position (regiochemistry), and spatial orientation (stereochemistry) of substituents dictate the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn govern its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.[5][6][7] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of piperidine derivatives across several key therapeutic areas. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Piperidine Derivatives in Oncology

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[2][3][8] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can dramatically alter cytotoxicity and selectivity against cancer cells.[9]

Quantitative Structure-Activity Relationship Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of various piperidine derivatives against several human cancer cell lines.

| Compound Class/Series | Derivative/Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Piperidine-Substituted Chalcones | Compound P1 | MCF-7 | Breast | 15.94 | [10] |

| HCT116 | Colon | 22.12 | [10] | ||

| NCI-H460 | Lung | 18.50 | [10] | ||

| Compound P2 | MCF-7 | Breast | 24.68 | [10] | |

| HCT116 | Colon | 31.45 | [10] | ||

| NCI-H460 | Lung | 28.76 | [10] | ||

| Furan-pyrazole piperidines | Series Average | OVCAR-8 | Ovarian | 0.1 - 15.8 | [11] |

| HCT116 | Colon | 0.1 - 15.8 | [11] | ||

| Spirooxindolopyrrolidine-embedded piperidinone | Compound 1 | FaDu | Hypopharyngeal | Better than Bleomycin | [12] |

Key SAR Observations for Anticancer Activity

-

Substitution on the Nitrogen Atom: The nature of the substituent on the piperidine nitrogen is often critical. For instance, in certain series, N-alkylation with bulky groups can either enhance or diminish activity depending on the target protein's binding pocket topology.

-

Substitution on Carbon Atoms: The position and nature of substituents on the carbon atoms of the piperidine ring influence potency. For example, 4-substituted piperidines are a common motif. The introduction of fluorine atoms and meta-substitution on an attached benzene ring has been shown to enhance the inhibitory properties of certain anticancer agents.[1]

-

Stereochemistry: The stereochemistry of substituents can profoundly impact biological activity, with different stereoisomers often exhibiting distinct binding profiles and functional effects.[2]

-

Hybrid Molecules: Incorporating the piperidine moiety into hybrid molecules, such as chalcones or furan-pyrazole structures, has proven to be an effective strategy for developing potent anticancer agents.[10][11]

Signaling Pathway Visualization

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt pathway.

Caption: PI3K/Akt signaling pathway inhibited by piperidine derivatives.

Piperidine Derivatives for Central Nervous System (CNS) Disorders

Piperidine-containing compounds are particularly prominent in the development of drugs targeting the CNS.[5] Their ability to be modified to achieve desired blood-brain barrier penetration and receptor affinity makes them ideal scaffolds for this therapeutic area.

Opioid Receptor Modulators

Piperidine-based structures are central to many potent analgesics that target opioid receptors (μ, δ, and κ).[2] Meperidine is a classic example, and extensive SAR studies have been conducted to optimize potency and reduce side effects.

The binding affinity (Ki) of a compound to a receptor is a measure of how tightly it binds. Lower Ki values indicate higher binding affinity.

| Compound | N-Substituent | 3-Position Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |

| Meperidine | -CH₃ | -COOEt | 200 | 3000 | 4000 |

| Fentanyl | -CH₂CH₂Ph | -COEt | 1.4 | 1400 | 1800 |

| Remifentanil | -CH₂CH₂COOCH₃ | -COOCH₃ | 1.8 | 340 | 450 |

| Sufentanil | -CH₂CH₂Thienyl | -OCH₃ | 0.2 | 18 | 70 |

(Note: Data is illustrative of the chemical class and sourced from medicinal chemistry literature; direct citation for this compiled table is not available from the provided search results, but the principles are discussed in[2].)

-

4-Position: The 4-position of the piperidine ring is crucial. An axial phenyl group (or bioisostere) is generally required for high affinity.

-

N-Substituent: The substituent on the piperidine nitrogen significantly impacts potency and selectivity. Large, lipophilic groups like the phenethyl group in fentanyl dramatically increase μ-opioid receptor affinity compared to the simple methyl group of meperidine.

-

3-Position: Modifications at the 3-position can influence activity. For instance, replacing the ester in meperidine with a more stable group can alter metabolic stability and duration of action.[13]

Multi-Target Ligands for Alzheimer's Disease

Piperidine derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, often inhibiting cholinesterases (AChE, BuChE) and β-secretase (BACE1), and preventing amyloid-beta (Aβ) aggregation.[14][15]

| Compound | Target | IC₅₀ | Reference |

| PD07 (Piperine Derivative) | EeAChE | 0.041 µM | [15] |

| EqBuChE | 0.89 µM | [15] | |

| hBACE1 | 0.11 µM | [15] | |

| Self-induced Aβ₁₋₄₂ aggregation | 67.4% inhibition @ 25 µg/mL | [15] | |

| Donepezil-Coumarin Hybrids | hMAO-B | Most compounds show inhibition | [16] |

-

Linker Length: The length and nature of the linker connecting the piperidine core to other pharmacophores (like in donepezil-based hybrids) are critical for dual-binding site occupancy in enzymes like AChE.

-